1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a 3-chlorobenzoyl group and a diphenylmethyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 3-chlorobenzoyl chloride with 4-(diphenylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)piperazine
- 1-(4-Chlorobenzyl)piperazine
- 1-(2-Chlorobenzyl)piperazine
Comparison: 1-(3-Chlorobenzoyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both the 3-chlorobenzoyl and diphenylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C24H23ClN2O |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C24H23ClN2O/c25-22-13-7-12-21(18-22)24(28)27-16-14-26(15-17-27)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
InChI Key |
SNFJBJIFGXHDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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